molecular formula C17H26N2O4S B2424231 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate CAS No. 1485726-59-7

1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate

Cat. No.: B2424231
CAS No.: 1485726-59-7
M. Wt: 354.47
InChI Key: ZVRKHAPKRSUHKT-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate is a complex organic compound with the molecular formula C17H26N2O4S and a molecular weight of 354.47 g/mol . This compound is characterized by the presence of an adamantane moiety, which is known for its stability and unique structural properties. The compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate involves multiple steps. One common synthetic route includes the reaction of dimethyl succinate with adamantanecarboxylic acid derivatives under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to bind to hydrophobic pockets in proteins, influencing their activity. This binding can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar compounds to 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate include:

    1-Adamantanecarboxylic acid: Known for its use in synthesizing adamantane derivatives.

    Dimethyl succinate: A precursor in the synthesis of various esters and amides.

    Adamantane: The parent hydrocarbon, widely used in medicinal chemistry and materials science. The uniqueness of this compound lies in its combination of the adamantane moiety with a carbamothioyl group, providing distinct chemical and biological properties.

Properties

IUPAC Name

dimethyl 2-(1-adamantylcarbamothioylamino)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-22-14(20)6-13(15(21)23-2)18-16(24)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h10-13H,3-9H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRKHAPKRSUHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=S)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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